molecular formula C19H16BrN3O B11288034 [5-(4-bromophenyl)-1H-pyrazol-3-yl](3,4-dihydroisoquinolin-2(1H)-yl)methanone

[5-(4-bromophenyl)-1H-pyrazol-3-yl](3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B11288034
M. Wt: 382.3 g/mol
InChI Key: PAYQOYXYFQUFDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a pyrazole ring substituted with a bromophenyl group and a tetrahydroisoquinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO), catalysts such as palladium on carbon (Pd/C), and reagents like bromine and hydrazine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce the corresponding amines or alcohols.

Scientific Research Applications

2-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and pyrazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]-1,2,3,4-tetrahydroisoquinoline apart from similar compounds is its unique combination of the pyrazole ring, bromophenyl group, and tetrahydroisoquinoline moiety. This structure confers distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H16BrN3O

Molecular Weight

382.3 g/mol

IUPAC Name

[3-(4-bromophenyl)-1H-pyrazol-5-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone

InChI

InChI=1S/C19H16BrN3O/c20-16-7-5-14(6-8-16)17-11-18(22-21-17)19(24)23-10-9-13-3-1-2-4-15(13)12-23/h1-8,11H,9-10,12H2,(H,21,22)

InChI Key

PAYQOYXYFQUFDW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.